molecular formula C15H12BrFO B1522359 3-(3-Bromophenyl)-1-(3-fluorophenyl)propan-1-one CAS No. 898782-45-1

3-(3-Bromophenyl)-1-(3-fluorophenyl)propan-1-one

Cat. No.: B1522359
CAS No.: 898782-45-1
M. Wt: 307.16 g/mol
InChI Key: MLNXDNUOSNPYBG-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1-(3-fluorophenyl)propan-1-one is a useful research compound. Its molecular formula is C15H12BrFO and its molecular weight is 307.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

3-(3-Bromophenyl)-1-(3-fluorophenyl)propan-1-one serves as an intermediate in various chemical syntheses. For instance, 3-(o-Fluorophenyl)propan-1-ol can undergo cyclization to form chroman through chromium tricarbonyl complexes or by the action of specific rhodium(III) cations, showcasing its utility in creating complex organic structures (Houghton, Voyle, & Price, 1980). Another study demonstrated the application of a fluoro complex of Ruthenium(II) in achieving bromide/fluoride exchange reactions with 1,3-diphenylallyl bromide, further highlighting the compound's role in facilitating carbon-fluorine bond formation (Barthazy et al., 1999).

Material Science and Electronics

In material science, compounds with similar structures to this compound have been explored for their potential in electronics and photonics. A study on the synthesis and structure characterization of a related compound using spectroscopic techniques and density functional theory revealed insights into its structural properties, which could be relevant for electronic applications (Bhumannavar, 2021). Another research investigated the crystal structure and Hirshfeld surface analysis of a compound with a similar molecular structure, contributing to the understanding of molecular interactions and packing, which are crucial for designing materials with specific electronic properties (Atioğlu et al., 2019).

Pharmaceutical and Medicinal Chemistry

In the realm of pharmaceuticals, the structural motifs present in this compound are found in various bioactive compounds. For example, research on the synthesis of N-(3-[18F]Fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane highlighted its application in creating radiopharmaceuticals for imaging studies (Klok et al., 2006). This underscores the compound's relevance in developing diagnostic agents and therapeutic molecules.

Catalysis and Synthetic Methodologies

The compound and its derivatives are also valuable in catalysis and synthetic methodologies. Research on the highly regio- and stereoselective synthesis of (Z)-trisubstituted alkenes via propyne bromoboration and tandem Pd-catalyzed cross-coupling demonstrates the utility of bromophenyl and fluorophenyl groups in achieving precise chemical transformations (Wang et al., 2009). This is indicative of the broader potential of such compounds in facilitating complex organic syntheses.

Properties

IUPAC Name

3-(3-bromophenyl)-1-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFO/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-6,9-10H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNXDNUOSNPYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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